2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
This compound is a benzamide derivative featuring a 2-chloro-6-fluorophenyl group linked via an ethyl bridge to heterocyclic furan-2-yl and thiophen-3-yl moieties.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO2S/c18-13-3-1-4-14(19)16(13)17(21)20-9-12(11-6-8-23-10-11)15-5-2-7-22-15/h1-8,10,12H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKBBZMQUYKECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Nucleophilic Substitution: Starting with 2-chloro-6-fluorobenzoyl chloride, the compound undergoes nucleophilic substitution with an amine derivative containing the furan and thiophene moieties.
Coupling Reactions: The intermediate product is then subjected to coupling reactions, such as Suzuki-Miyaura coupling, to introduce the furan and thiophene rings.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the benzamide core.
Scientific Research Applications
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the benzamide core enhance its binding affinity and specificity. The furan and thiophene rings contribute to the compound’s overall stability and reactivity, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The compound’s structural analogs differ primarily in substituent patterns on the benzamide core, ethyl bridge modifications, and heterocyclic appendages. Key comparisons include:
Table 1: Structural Comparison of Analogs
Key Observations :
- Electron-Withdrawing Groups : The target compound shares chloro/fluoro substituents with the sulfonyl-bearing analog and the trifluoropropan-2-yl-oxy derivative , which may enhance metabolic stability and binding to hydrophobic pockets.
- Solubility and Polarity : The sulfonyl group in increases polarity and aqueous solubility compared to the target compound, while the trifluoromethyl group in enhances lipophilicity and membrane permeability.
Biological Activity
2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is a complex organic compound notable for its unique structural features, including a benzamide core substituted with halogen and heterocyclic groups. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is , with a molecular weight of approximately 365.8 g/mol. The compound's structure includes:
- A chlorine atom at position 2 and a fluorine atom at position 6 on the benzene ring.
- A furan ring and a thiophene ring attached to an ethyl group, contributing to its unique reactivity and biological activity.
Biological Activity Overview
Preliminary studies suggest that 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide may exhibit several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown promise against various pathogens, indicating potential effectiveness against bacterial and fungal infections.
- Anti-inflammatory Properties : The structural characteristics of the compound suggest it may modulate inflammatory pathways, although specific mechanisms remain to be elucidated.
- Anticancer Potential : Initial findings indicate that this compound could inhibit cancer cell proliferation, warranting further investigation into its efficacy as an anticancer agent.
The exact mechanism of action for 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide is not fully understood. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. The presence of halogenated aromatic systems and heterocycles may enhance its binding affinity and specificity towards these targets.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of similar compounds. These studies typically assess:
- Cytotoxicity against various cancer cell lines.
- Antimicrobial efficacy , measured by minimum inhibitory concentrations (MICs).
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 1.35 | |
| Compound B | Anticancer | 5.00 | |
| Compound C | Anti-inflammatory | 10.00 |
Synthesis and Derivatives
The synthesis of 2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions, including:
- Formation of the benzamide core.
- Introduction of halogen substituents.
- Coupling with furan and thiophene moieties.
These synthetic routes are optimized for yield and purity, employing various reagents under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
